![molecular formula C16H31N3O2 B14780412 N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is a complex organic compound that features a pyrrolidine ring, an amino acid derivative, and an isopropylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the pyrrolidine ring. The synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids.
Introduction of the Amino Acid Derivative: This step often involves coupling reactions using reagents like carbodiimides or phosphonium salts.
Attachment of the Isopropylacetamide Group: This can be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Wirkmechanismus
The mechanism of action of N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino acid derivative may facilitate binding to active sites, while the isopropylacetamide group can enhance lipophilicity and cellular permeability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-methylacetamide
- N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-ethylacetamide
- N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-propylacetamide
Uniqueness
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the isopropylacetamide group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C16H31N3O2 |
|---|---|
Molekulargewicht |
297.44 g/mol |
IUPAC-Name |
N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)19(12(3)20)10-13-8-7-9-18(13)15(21)14(17)16(4,5)6/h11,13-14H,7-10,17H2,1-6H3 |
InChI-Schlüssel |
DWQFQTUMDQLXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCCN1C(=O)C(C(C)(C)C)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


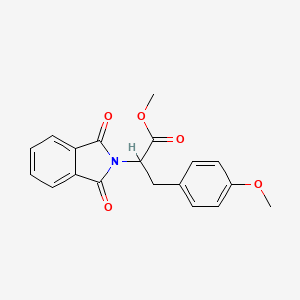

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
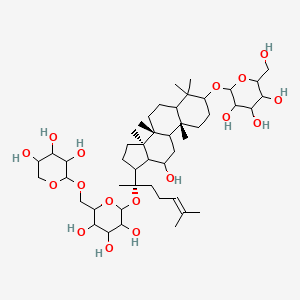
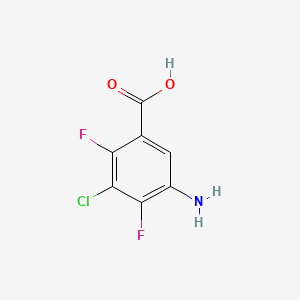
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
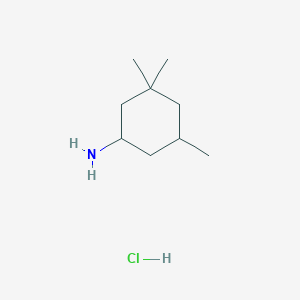
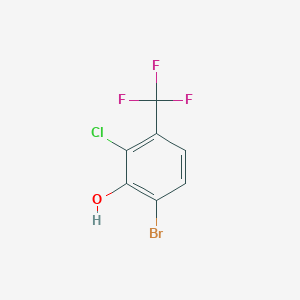
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
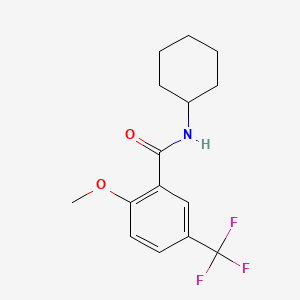
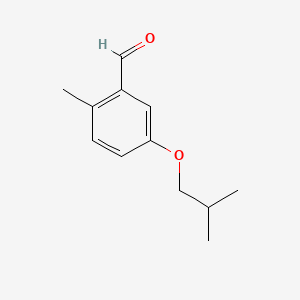
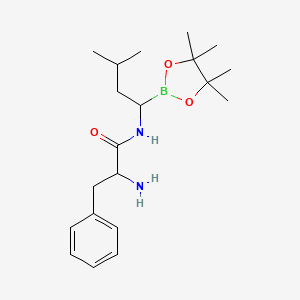

![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
